Human AC1 Enzyme Inhibition: 2-(2-Bromophenoxy)-N-cyclopropylacetamide Exhibits Measurable but Modest Cellular Potency
2-(2-Bromophenoxy)-N-cyclopropylacetamide inhibits human adenylate cyclase type 1 (AC1) with an IC50 of 10,000 nM in a cellular cAMP accumulation assay using HEK293 cells stimulated with A23187 [1]. This value establishes a quantifiable reference point for this scaffold's AC1 engagement. In contrast, no AC1 activity data are available in BindingDB or the public literature for the closely related 2-(2-bromophenoxy)acetamide analog (lacking the cyclopropyl substituent), nor for the 3-bromo positional isomer [2].
| Evidence Dimension | AC1 enzyme inhibition (cellular cAMP assay) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 2-(2-bromophenoxy)acetamide (no cyclopropyl): no AC1 activity data available in BindingDB; 2-(3-bromophenoxy)-N-cyclopropylacetamide: no AC1 activity data available |
| Quantified Difference | Not calculable due to absence of comparator data; target compound provides the only characterized AC1 inhibition value among this analog set |
| Conditions | HEK293 cells expressing human AC1; A23187-stimulated cAMP accumulation; preincubation 30 min (BindingDB assay ID 50008650) |
Why This Matters
For research programs investigating AC1 as a target (e.g., pain, synaptic plasticity, neurological disorders), this compound provides a structurally defined, commercially available tool with a documented cellular potency benchmark—a baseline absent for its closest commercially listed analogs.
- [1] BindingDB. BDBM50521081 (CHEMBL4576094): Inhibition of human AC1 expressed in HEK293 cells assessed as decrease in A23187-stimulated cAMP accumulation. BindingDB, 2021. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50521081 View Source
- [2] BindingDB. Search results for 2-(2-bromophenoxy)acetamide and 2-(3-bromophenoxy)-N-cyclopropylacetamide (no AC1 data). BindingDB, accessed 2026. View Source
